2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
The compound “2-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid” is a complex organic molecule that contains a pyrazole ring and a thiazolidine ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Thiazolidine is a heterocyclic organic compound that contains a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 1,3-dimethyl-1H-pyrazol-4-yl derivative with a suitable precursor to the thiazolidine ring. The carboxylic acid group could be introduced through further functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazolidine rings, along with the carboxylic acid group. The presence of nitrogen and sulfur atoms in the rings would likely result in a polar molecule .Chemical Reactions Analysis
As an organic compound containing nitrogen, sulfur, and carboxylic acid functional groups, this compound could participate in a variety of chemical reactions. These could include acid-base reactions, nucleophilic substitutions, and possibly reactions involving the nitrogen or sulfur atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar functional groups and heteroatoms would likely result in a compound that is somewhat polar and capable of participating in hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Novel Bioactive Compounds : Researchers Yuvaraj et al. (2014) synthesized a series of compounds including 3-{substituted 1,3-thiazol-5-yl}-1-substituted 1H-pyrazole-4-carboxylates, demonstrating a facile synthesis method. These compounds showed promising anti-inflammatory activities (Yuvaraj et al., 2014).
- Cycloaddition Reactions : Cardoso et al. (2006) explored the 1,3-dipolar cycloaddition reactions of 1,3-thiazolidine-4-carboxylic acids with aldehydes, leading to the formation of pyrrolo[1,2-c]thiazole derivatives. This process facilitated the stereoselective synthesis of these compounds (Cardoso et al., 2006).
Antimicrobial Applications
- Antimicrobial Study of Linked Heterocyclics : Reddy et al. (2010) conducted a study on linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one, which demonstrated good inhibitory activity against various bacterial and fungal strains (Reddy et al., 2010).
Applications in Cancer Research
- Anticancer Activity : Isloor et al. (2012) synthesized a series of thiazolidin-4-ones and evaluated them as anticancer agents. They found that some compounds exhibited dose-dependent cytotoxic effects in human breast cancer (MCF-7) cells, highlighting their potential in cancer therapy (Isloor et al., 2012).
- Synthesis of Anticancer Derivatives : Prabhu et al. (2015) synthesized a series of benzo[d]thiazole-6-carboxylic acid derivatives, which were screened for anticancer activity, showing significant activity against cervical cancer cell lines (Prabhu et al., 2015).
Other Applications
- Synthesis of Heterocyclic Systems : Chaban et al. (2020) achieved the synthesis of ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates, which led to the discovery of new heterocyclic systems (Chaban et al., 2020).
Future Directions
Properties
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-5-6(3-12(2)11-5)8-10-7(4-15-8)9(13)14/h3,7-8,10H,4H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEAJUWJEQROSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2NC(CS2)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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